

# Spectroscopic Data for Methyl 4,6-dibromo-3-hydroxypicolinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 4,6-dibromo-3-hydroxypicolinate

Cat. No.: B1592547

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This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of **Methyl 4,6-dibromo-3-hydroxypicolinate**. Due to the current absence of publicly available experimental spectroscopic data for this compound, this guide will focus on its known chemical properties and provide a framework for the anticipated spectroscopic characteristics based on the analysis of its structural analogues. As experimental data becomes available, this guide will be updated accordingly.

## Introduction to Methyl 4,6-dibromo-3-hydroxypicolinate

**Methyl 4,6-dibromo-3-hydroxypicolinate** is a halogenated pyridine derivative. Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of bromine atoms, a hydroxyl group, and a methyl ester functionality on the pyridine ring suggests a molecule with diverse potential for chemical modification and interaction with biological targets. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Chemical Identity:[1]

- IUPAC Name: Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate[1]
- Molecular Formula:  $C_7H_5Br_2NO_3$ [1]
- Molecular Weight: 310.93 g/mol [1][2]
- CAS Number: 321596-55-8[1]

## Predicted Spectroscopic Data and Interpretation

In the absence of experimental spectra, a predictive analysis based on established principles of spectroscopy and data from structurally related compounds can provide valuable insights into the expected spectroscopic features of **Methyl 4,6-dibromo-3-hydroxypicolinate**.

### $^1H$ NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance ( $^1H$  NMR) spectrum is expected to be relatively simple, reflecting the limited number of protons in the molecule.

Expected Chemical Shifts ( $\delta$ ) in  $CDCl_3$ :

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
-OCH <sub>3</sub>	3.9 - 4.1	Singlet (s)	3H	The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group, typically appearing in this region.
Pyridine-H (C5-H)	7.5 - 7.8	Singlet (s)	1H	The lone proton on the pyridine ring is in an electron-poor environment due to the electronegative nitrogen and bromine atoms, leading to a downfield shift. The absence of adjacent protons would result in a singlet.
-OH	5.0 - 7.0 (variable)	Broad Singlet (br s)	1H	The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due

to hydrogen  
bonding. It is  
expected to be a  
broad signal.

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Rationale for Predictions: The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen will significantly deshield the aromatic proton. The methyl ester protons will exhibit a characteristic singlet in the typical downfield region for such functional groups.

Experimental Workflow for  $^1\text{H}$  NMR Data Acquisition:

Caption: Standard workflow for acquiring a  $^1\text{H}$  NMR spectrum.

## $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance ( $^{13}\text{C}$  NMR) spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts ( $\delta$ ) in  $\text{CDCl}_3$ :

Carbon	Predicted Chemical Shift (ppm)	Rationale
-OCH <sub>3</sub>	52 - 55	Typical range for a methyl ester carbon.
C=O	160 - 165	The carbonyl carbon of the ester is expected in this downfield region.
C2	145 - 150	The carbon attached to the ester group and adjacent to the nitrogen will be deshielded.
C3	150 - 155	The carbon bearing the hydroxyl group will be significantly deshielded.
C4	115 - 120	The carbon attached to the bromine atom will be deshielded, though the effect is less pronounced than for C6.
C5	125 - 130	The carbon with the lone proton.
C6	135 - 140	The carbon attached to the bromine atom and adjacent to the nitrogen will be significantly deshielded.

Rationale for Predictions: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the electronegative bromine and oxygen atoms (C3, C4, C6) will be shifted downfield. The carbonyl carbon of the ester will be the most downfield signal.

Experimental Workflow for <sup>13</sup>C NMR Data Acquisition:

Caption: Workflow for acquiring a <sup>13</sup>C NMR spectrum, including DEPT experiments.

## Infrared (IR) Spectroscopy (Predicted)

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Rationale
O-H stretch (hydroxyl)	3200 - 3600	Broad	The broadness is due to hydrogen bonding.
C-H stretch (aromatic)	3000 - 3100	Medium	Characteristic for C-H bonds on an aromatic ring.
C-H stretch (methyl)	2850 - 3000	Medium	Characteristic for the methyl group of the ester.
C=O stretch (ester)	1710 - 1740	Strong	A strong, sharp peak is expected for the carbonyl group.
C=C and C=N stretch (pyridine ring)	1400 - 1600	Medium to Strong	Multiple bands are expected for the aromatic ring vibrations.
C-O stretch (ester)	1200 - 1300	Strong	Characteristic for the C-O single bond of the ester.
C-Br stretch	500 - 650	Medium to Strong	The carbon-bromine stretching vibrations appear in the fingerprint region.

Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption from the ester and a broad hydroxyl peak. The aromatic C-H and ring vibrations, as well as the C-Br stretches in the fingerprint region, will also be key identifying features.

## Mass Spectrometry (MS) (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peaks (m/z):

Ion	Expected m/z	Rationale
$[M]^+$	308.86, 310.86, 312.86	The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ). The approximate ratio of the peaks will be 1:2:1.
$[M+H]^+$	309.87, 311.87, 313.87	In soft ionization techniques like ESI, the protonated molecule is often observed.

Expected Fragmentation Patterns:

- Loss of  $\cdot\text{OCH}_3$  (31 Da): A common fragmentation for methyl esters.
- Loss of  $\text{COOCH}_3$  (59 Da): Loss of the entire methoxycarbonyl group.
- Loss of Br (79/81 Da): Cleavage of a carbon-bromine bond.
- Sequential loss of Br atoms.

Rationale for Predictions: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will definitively indicate the presence of two bromine atoms. The fragmentation will likely proceed through the loss of the ester functionality and the bromine atoms.

## Synthesis and Purification (Proposed)

While a specific, detailed synthesis protocol for **Methyl 4,6-dibromo-3-hydroxypicolinate** is not readily available in the searched literature, a plausible synthetic route can be proposed based on known organic chemistry transformations. A potential starting material could be 3-hydroxypicolinic acid or its methyl ester, which would then undergo bromination.

Proposed Synthetic Workflow:

Caption: A proposed synthetic and purification workflow.

Experimental Protocol Considerations:

- **Reaction Conditions:** The choice of brominating agent and reaction conditions (solvent, temperature, reaction time) would need to be optimized to achieve selective di-bromination at the 4 and 6 positions without side reactions.
- **Purification:** Purification of the crude product would likely involve column chromatography on silica gel to separate the desired product from any mono-brominated or other byproducts. Recrystallization could be employed for further purification.
- **Characterization:** The purified product would then be subjected to the full suite of spectroscopic techniques ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS) to confirm its identity and purity. Melting point analysis would also be a crucial characterization step.

## Conclusion and Future Outlook

**Methyl 4,6-dibromo-3-hydroxypicolinate** presents an interesting scaffold for further chemical exploration. This guide has outlined the predicted spectroscopic characteristics to aid in its identification and characterization. The immediate priority for the scientific community should be the synthesis and full experimental spectroscopic analysis of this compound. The availability of this data will be crucial for its potential applications in drug discovery and materials science. This document will be updated as soon as verified experimental data is published.

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## References

- 1. Methyl 4,6-dibromo-3-hydroxypicolinate | C<sub>7</sub>H<sub>5</sub>Br<sub>2</sub>NO<sub>3</sub> | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4,6-dibromo-3-hydroxypicolinate - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
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